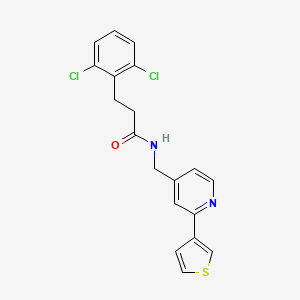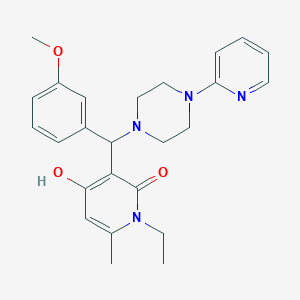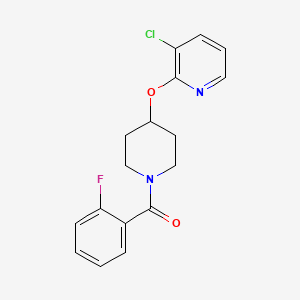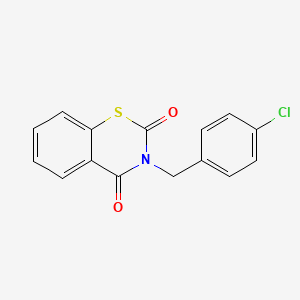
3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione (CBDT) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of benzothiazine and is composed of two benzene rings connected by a sulfur atom. CBDT has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for research in a variety of fields.
Scientific Research Applications
Antibacterial and Antifungal Activities
Various derivatives of 1,3-benzothiazine have been synthesized and studied for their antibacterial and antifungal properties. Compounds synthesized from 1,3-thiazolidine-2,4-dione, a similar structure to 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, have shown promising antibacterial activities against various strains like B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and antifungal activities against A. fumigatus and C. albicans (Jat, Salvi, Talesara, & Joshi, 2006).
Antioxidant Properties
Novel derivatives like N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides have been synthesized and evaluated for their antioxidant activities. They have shown moderate superoxide scavenging activity, indicating their potential as antioxidant agents (Ahmad, Rizvi, Siddiqui, Ahmad, Parvez, & Suliman, 2012).
Synthesis of Bioactive Compounds
1,4-Benzothiazinone derivatives have been synthesized for potential biological applications. These compounds have been involved in the formation of tricyclic compounds and have been used to form various hydrazones, thiazolidinones, and other biologically active compounds (Deshmukh, Patil, & Mulik, 2003).
Crystal Structure Analysis
The crystal structure and interaction energy of certain 1,4-benzothiazine derivatives have been studied, providing insights into their molecular conformation and potential interaction mechanisms (Sebbar, Hni, Hökelek, Taha, Mague, El Ghayati, & Essassi, 2019).
Synthesis of Heterocyclic Compounds
1,3-Benzothiazin-4-one derivatives have been synthesized and used to create a variety of heterocyclic compounds, showcasing the chemical versatility and potential application of these structures in synthesizing novel pharmacologically active agents (Shestakov, Prezent, Zlatoustovskaya, Shikhaliev, Falaleev, & Sidorenko, 2015).
Antimicrobial and Anti-Inflammatory Agents
Novel derivatives like substituted 1,5-benzothiazepines containing a 1,4-benzodioxane sulfonyl moiety have been synthesized, which showed promising results as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
Mechanism of Action
Target of Action
The compound “3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione” belongs to the class of benzothiazines. Benzothiazines are a group of organic compounds that contain a benzene ring fused to a thiazine ring. These compounds have been studied for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Mode of Action
For example, some benzothiazines have been found to inhibit certain enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
For instance, if a benzothiazine compound inhibits an enzyme involved in inflammation, it could affect the biochemical pathways related to the inflammatory response .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it could potentially reduce inflammation at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds or enzymes .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)20-15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIQCVRXCEBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide](/img/structure/B2581893.png)
![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)
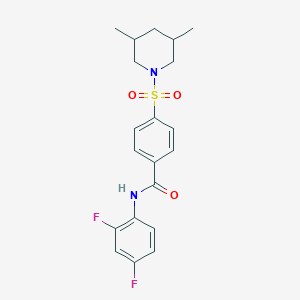

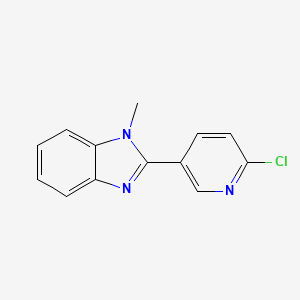
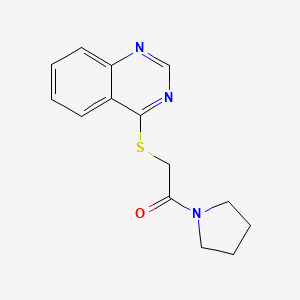

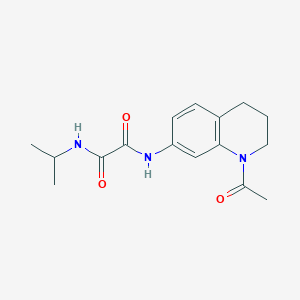
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

